molecular formula C10H5Cl2NOS B1609505 2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride CAS No. 868755-69-5

2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride

Cat. No. B1609505
CAS RN: 868755-69-5
M. Wt: 258.12 g/mol
InChI Key: PBAOKEBRFVHPSM-UHFFFAOYSA-N
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Description

“2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride” is a compound that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic compounds that contain a five-membered C3NS ring . The compound also contains a chlorophenyl group, which is a phenyl ring substituted with a chlorine atom .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving corresponding amines and acyl chlorides .


Molecular Structure Analysis

The molecular structure of this compound would include a thiazole ring attached to a phenyl ring via a two-carbon chain. The phenyl ring would have a chlorine substituent .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with a thiazole ring are stable and have a aromatic character .

Scientific Research Applications

Corrosion Inhibition

Studies on similar thiazole compounds have explored their application as corrosion inhibitors for metals. For instance, 1,3,4-thiadiazoles have been investigated for their effectiveness in protecting mild steel in acidic environments, with findings suggesting that the inhibition efficiency can be correlated with quantum chemical parameters (Bentiss et al., 2007). Additionally, computational and electrochemical analyses have highlighted quinoxalines, compounds with structural similarities, as potential corrosion inhibitors for mild steel in acidic media, emphasizing the role of molecular dynamics simulations in understanding their effectiveness (Saraswat & Yadav, 2020).

Molecular Structure and Analysis

Research has detailed the crystal and molecular structure of related compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, using spectroscopic techniques and density functional theory (DFT) calculations to compare observed and theoretical structural properties (Kerru et al., 2019). Such studies provide valuable insights into the electronic properties and potential applications of these compounds.

Antimicrobial Activities

The synthesis and evaluation of benzothiophene derivatives have been carried out, with some compounds exhibiting significant antibacterial activity. This research underscores the potential of thiazole and thiadiazole derivatives in developing new antibacterial agents (Aganagowda et al., 2012).

Photoluminescence and Electrochemical Properties

Rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands, including those with chlorophenyl groups, exhibit unique luminescent properties that could have applications in light-emitting devices. The photophysical and electrochemical properties of these complexes have been characterized, highlighting the impact of ligand structure on their performance (Li et al., 2012).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of a thiazole ring and a chlorophenyl group, it could have potential applications in medicinal chemistry .

properties

IUPAC Name

2-(3-chlorophenyl)-1,3-thiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NOS/c11-7-3-1-2-6(4-7)10-13-8(5-15-10)9(12)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAOKEBRFVHPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428786
Record name 2-(3-chlorophenyl)-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride

CAS RN

868755-69-5
Record name 2-(3-Chlorophenyl)-4-thiazolecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868755-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-chlorophenyl)-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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